Mimonoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mimonoside B is a type of natural compound that is found in the leaves of Mimusops elengi, a plant that is commonly found in tropical regions. This compound has been the focus of scientific research due to its potential health benefits and medicinal properties.
Mechanism Of Action
Further studies are needed to fully understand the mechanism of action of Mimonoside B and how it exerts its effects in the body.
4. Formulation: Mimonoside B can be formulated into various forms such as tablets, capsules, and creams for easier consumption and application.
Conclusion:
Mimonoside B is a natural compound that has been the subject of several scientific studies due to its potential health benefits and medicinal properties. The synthesis method of Mimonoside B involves the extraction and purification of the compound from the leaves of Mimusops elengi. Mimonoside B has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. However, more research is needed to fully understand its potential health benefits and medicinal properties.
Advantages And Limitations For Lab Experiments
Mimonoside B has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Natural compound: Mimonoside B is a natural compound that can be easily extracted from the leaves of Mimusops elengi.
2. Potent effects: Mimonoside B has been found to have potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic effects.
3. Low toxicity: Mimonoside B has been found to have low toxicity and is generally considered safe for human consumption.
Limitations:
1. Limited availability: Mimusops elengi is not widely available, and the extraction process can be time-consuming and expensive.
2. Lack of standardization: There is currently no standardized method for the extraction and purification of Mimonoside B, which can lead to variations in the quality and purity of the compound.
3. Limited research: There is limited research on the safety and efficacy of Mimonoside B in humans, and more studies are needed to fully understand its potential health benefits and medicinal properties.
Future Directions
There are several future directions for the research on Mimonoside B. Some of these are as follows:
1. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of Mimonoside B in humans.
2. Standardization: A standardized method for the extraction and purification of Mimonoside B should be established to ensure the quality and purity of the compound.
3.
Synthesis Methods
Mimonoside B can be extracted from the leaves of Mimusops elengi using various methods such as solvent extraction, steam distillation, and Soxhlet extraction. However, the most commonly used method is solvent extraction. In this method, the leaves are first dried and then ground into a fine powder. The powder is then mixed with a suitable solvent such as ethanol or methanol and left to soak for several hours. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is further purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) to obtain pure Mimonoside B.
Scientific Research Applications
Mimonoside B has been the subject of several scientific studies due to its potential health benefits and medicinal properties. Some of the scientific research applications of Mimonoside B are as follows:
1. Anti-inflammatory: Mimonoside B has been found to possess anti-inflammatory properties that can help reduce inflammation in the body.
2. Antioxidant: Mimonoside B is a potent antioxidant that can help protect the body against oxidative stress and free radical damage.
3. Anti-cancer: Mimonoside B has been found to possess anti-cancer properties that can help prevent the growth and spread of cancer cells.
4. Anti-diabetic: Mimonoside B has been found to possess anti-diabetic properties that can help regulate blood sugar levels in the body.
properties
CAS RN |
135754-98-2 |
---|---|
Product Name |
Mimonoside B |
Molecular Formula |
C63H102O29 |
Molecular Weight |
1323.5 g/mol |
IUPAC Name |
10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(3,4,5-trihydroxyoxan-2-yl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C63H102O29/c1-24-34(68)38(72)42(76)53(84-24)91-50-40(74)37(71)29(20-64)85-56(50)89-47-44(78)49(48-39(73)35(69)27(66)22-82-48)90-54(45(47)79)92-51-43(77)46(88-52-41(75)36(70)28(67)23-83-52)30(21-65)86-55(51)87-33-12-13-60(6)31(59(33,4)5)11-14-62(8)32(60)10-9-25-26-19-58(2,3)15-17-63(26,57(80)81)18-16-61(25,62)7/h9,24,26-56,64-79H,10-23H2,1-8H3,(H,80,81) |
InChI Key |
WXICVNMUAGRJND-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
synonyms |
3-O-(((alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-3))-(alpha-arabinopyranosyl-(1-4))-beta-xylopyranosyl-(1-2)-(beta-xylopyranosyl-(1-4))-beta-xylopyranosyl-(1-2))-(beta-xylopyranosyl-(1-4))-beta-glucopyranosyl)oleanolic acid mimonoside B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.